molecular formula C5H9NO4 B1456429 DL-Glutamic-2,4,4-D3 acid CAS No. 96927-56-9

DL-Glutamic-2,4,4-D3 acid

Cat. No.: B1456429
CAS No.: 96927-56-9
M. Wt: 150.15 g/mol
InChI Key: WHUUTDBJXJRKMK-UHVFUKFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DL-Glutamic-2,4,4-D3 acid: is a deuterated form of glutamic acid, where the hydrogen atoms at positions 2, 4, and 4 are replaced with deuterium. This compound is used primarily in research settings, particularly in studies involving metabolic pathways and isotopic labeling.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

DL-Glutamic-2,4,4-D3 acid plays a crucial role in several biochemical reactions. It interacts with enzymes such as glutamate dehydrogenase, which catalyzes the oxidative deamination of glutamate to α-ketoglutarate. This interaction is essential for the Krebs cycle, where α-ketoglutarate is a key intermediate. Additionally, this compound is involved in the synthesis of glutathione, an important antioxidant, through its interaction with glutamate-cysteine ligase. These interactions highlight the compound’s role in cellular metabolism and redox balance .

Cellular Effects

This compound influences various cellular processes. It is a critical neurotransmitter in the central nervous system, where it activates ionotropic and metabotropic glutamate receptors, affecting cell signaling pathways. This activation can lead to changes in gene expression and cellular metabolism. In addition, this compound is involved in the synthesis of other amino acids and neurotransmitters, impacting overall cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific receptors and enzymes. For instance, it binds to NMDA and AMPA receptors in the brain, modulating synaptic transmission and plasticity. The compound also acts as a substrate for enzymes like glutamate dehydrogenase, facilitating the conversion of glutamate to α-ketoglutarate. These interactions are crucial for maintaining cellular energy balance and neurotransmitter synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods or under extreme conditions. Long-term studies have shown that this compound can influence cellular function, with potential changes in metabolic flux and gene expression observed in both in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound supports normal metabolic functions and neurotransmitter synthesis. At higher doses, it can lead to toxic effects, including neurotoxicity and disruptions in cellular metabolism. These adverse effects highlight the importance of careful dosage regulation in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It participates in the Krebs cycle through its conversion to α-ketoglutarate by glutamate dehydrogenase. Additionally, it is a precursor for the synthesis of glutathione and other amino acids, such as proline and arginine. These pathways are essential for maintaining cellular redox balance and supporting various biosynthetic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is taken up by excitatory amino acid transporters (EAATs) in neurons and glial cells, facilitating its role in neurotransmission. The compound’s distribution is influenced by its interactions with these transporters, affecting its localization and accumulation in different cellular compartments .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity in these compartments is crucial for energy production and neurotransmitter synthesis. Post-translational modifications, such as phosphorylation, can influence the compound’s targeting and function within specific organelles, further modulating its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DL-Glutamic-2,4,4-D3 acid typically involves the incorporation of deuterium into the glutamic acid molecule. One common method is the catalytic exchange of hydrogen with deuterium in the presence of a deuterium source such as deuterium oxide (D2O). The reaction conditions often include elevated temperatures and the use of a catalyst like palladium on carbon (Pd/C).

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to ensure efficient and high-yield deuteration. The product is then purified through crystallization or chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: DL-Glutamic-2,4,4-D3 acid can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding keto acids.

    Reduction: It can be reduced to form corresponding amino alcohols.

    Substitution: It can participate in substitution reactions where the amino group is replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as acyl chlorides and anhydrides are used for substitution reactions.

Major Products:

    Oxidation: Formation of 2-oxoglutaric acid.

    Reduction: Formation of 2-amino-4-hydroxybutyric acid.

    Substitution: Formation of N-acyl derivatives.

Scientific Research Applications

DL-Glutamic-2,4,4-D3 acid is widely used in scientific research due to its unique properties:

    Chemistry: Used as a tracer in isotopic labeling studies to track metabolic pathways.

    Biology: Employed in studies of amino acid metabolism and protein synthesis.

    Medicine: Utilized in research on neurological disorders and neurotransmitter function.

    Industry: Applied in the development of deuterated drugs and other specialized chemical products.

Comparison with Similar Compounds

    L-Glutamic-2,4,4-D3 acid: The L-isomer of the compound, which has similar applications but different stereochemistry.

    DL-Glutamic acid: The non-deuterated form, commonly found in biological systems.

    L-Glutamic acid: The L-isomer of the non-deuterated form, essential in protein synthesis and neurotransmission.

Uniqueness: DL-Glutamic-2,4,4-D3 acid is unique due to its deuterium content, which provides distinct advantages in research applications, such as enhanced stability and the ability to trace metabolic pathways with high precision.

Properties

IUPAC Name

2-amino-2,4,4-trideuteriopentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/i2D2,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHUUTDBJXJRKMK-UHVFUKFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CC([2H])(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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